1,11-Dihydroxy-3,6,9-trithiaundecane
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Description
1,11-Dihydroxy-3,6,9-trithiaundecane, also known as this compound, is a useful research compound. Its molecular formula is C8H18O2S3 and its molecular weight is 242.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Copper(II) Complexes with Open-Chain Thioether Ligands
Research by Lucas et al. (2011) explored the synthesis of copper(II) complexes derived from ligands including 1,11-bis(salicylaldimine)-3,6,9-trithiaundecane. These complexes were characterized through single crystal X-ray structural studies and variable temperature magnetic susceptibility studies, highlighting their potential in studying magneto-structural properties of copper(II) species with unique coordination spheres (Lucas et al., 2011).
Spectroscopic and Redox Behavior of Copper(II) Complexes
Another study by Pavlishchuk & Addison (1993) focused on the synthesis, spectroscopic, and redox behavior of copper(II) complexes with quinquedentate thiaaza ligands, including 1,11-diamino-3,6,9-trithiaundecane. This research revealed insights into the coordination geometry and redox characteristics of these complexes, providing valuable data for the development of novel copper-based materials (Pavlishchuk & Addison, 1993).
Synthesis and Structural Analysis of Bivalent Metal Complexes
Drew, Rice, and Richards (1981) conducted a study on the bivalent metal complexes of 1,11-diamino-3,6,9-trithiaundecane with nickel(II) and copper(II) bromides. This research provided detailed insights into the coordination chemistry and crystal structures of these complexes, contributing to the understanding of metal-ligand interactions in similar systems (Drew et al., 1981).
Hydrophilic Mesocyclic Trithioethers Synthesis
Setzer et al. (1998) reported on the synthesis of functionalized mesocyclic trithioethers, including derivatives similar to 1,11-dihydroxy-3,6,9-trithiaundecane. Their work focused on the creation of hydrophilic trithioether compounds, which were analyzed using single-crystal X-ray structure determination. These compounds hold potential for various applications in coordination chemistry and materials science (Setzer et al., 1998).
Properties
IUPAC Name |
2-[2-[2-(2-hydroxyethylsulfanyl)ethylsulfanyl]ethylsulfanyl]ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O2S3/c9-1-3-11-5-7-13-8-6-12-4-2-10/h9-10H,1-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZYIKHZFVOUXKE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSCCSCCSCCO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O2S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20436685 |
Source
|
Record name | 1,11-DIHYDROXY-3,6,9-TRITHIAUNDECANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20436685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14440-77-8 |
Source
|
Record name | 1,11-DIHYDROXY-3,6,9-TRITHIAUNDECANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20436685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-{[2-({2-[(2-hydroxyethyl)sulfanyl]ethyl}sulfanyl)ethyl]sulfanyl}ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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